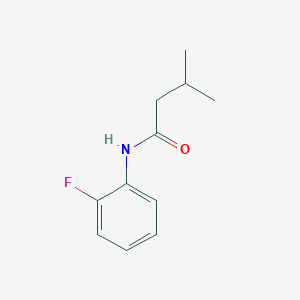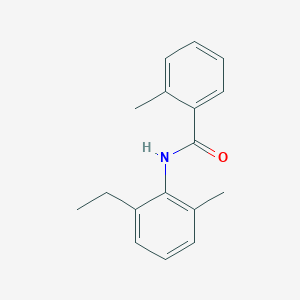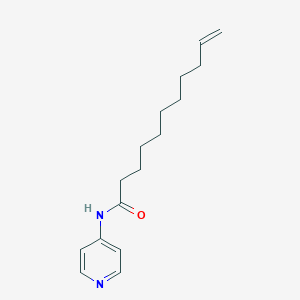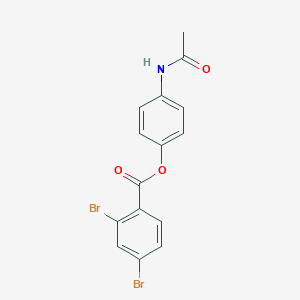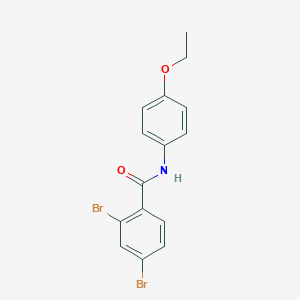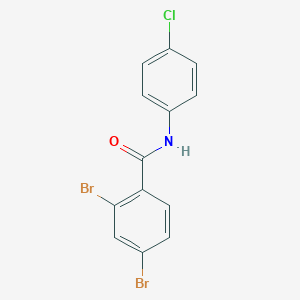
N-(3-chlorophenyl)-2-(1-naphthyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-chlorophenyl)-2-(1-naphthyl)acetamide, also known as N-(3-chloro-1-phenylpropyl)-2-naphthamide or N-CPN, is a synthetic compound that has gained attention in the scientific community due to its potential for use in various research applications.
Scientific Research Applications
N-(3-chlorophenyl)-2-(1-naphthyl)acetamideCPN has been studied for its potential use in various research applications. One such application is as a potential anti-inflammatory agent. Studies have shown that N-(3-chlorophenyl)-2-(1-naphthyl)acetamideCPN can inhibit the production of pro-inflammatory cytokines and reduce inflammation in animal models.
Another potential application for N-(3-chlorophenyl)-2-(1-naphthyl)acetamideCPN is as a cancer therapeutic agent. Studies have shown that N-(3-chlorophenyl)-2-(1-naphthyl)acetamideCPN can induce apoptosis (programmed cell death) in cancer cells and inhibit tumor growth in animal models.
Mechanism of Action
The mechanism of action of N-(3-chlorophenyl)-2-(1-naphthyl)acetamideCPN is not fully understood. However, studies have suggested that it may act by modulating various signaling pathways within cells. For example, N-(3-chlorophenyl)-2-(1-naphthyl)acetamideCPN has been shown to inhibit the NF-kB signaling pathway, which is involved in inflammation and cancer.
Biochemical and Physiological Effects:
N-(3-chlorophenyl)-2-(1-naphthyl)acetamideCPN has been shown to have various biochemical and physiological effects. For example, it has been shown to reduce the levels of pro-inflammatory cytokines such as TNF-alpha and IL-6. It has also been shown to induce apoptosis in cancer cells and inhibit tumor growth.
Advantages and Limitations for Lab Experiments
One advantage of using N-(3-chlorophenyl)-2-(1-naphthyl)acetamideCPN in lab experiments is its high purity and good yields. Additionally, it has been shown to have potential for use in various research applications. However, one limitation is that its mechanism of action is not fully understood, which may limit its use in certain experiments.
Future Directions
There are several future directions for research on N-(3-chlorophenyl)-2-(1-naphthyl)acetamideCPN. One potential direction is to further investigate its mechanism of action and signaling pathways. This may lead to the development of more targeted therapies for inflammation and cancer.
Another potential direction is to investigate the potential use of N-(3-chlorophenyl)-2-(1-naphthyl)acetamideCPN in combination with other drugs or therapies. For example, it may be used in combination with chemotherapy to enhance its effectiveness.
Conclusion:
In conclusion, N-(3-chlorophenyl)-2-(1-naphthyl)acetamide(3-chlorophenyl)-2-(1-naphthyl)acetamide is a synthetic compound that has gained attention in the scientific community due to its potential for use in various research applications. Its synthesis method yields a high purity product with good yields. N-(3-chlorophenyl)-2-(1-naphthyl)acetamideCPN has been studied for its potential use as an anti-inflammatory and cancer therapeutic agent. Its mechanism of action is not fully understood, but it has been shown to modulate various signaling pathways within cells. N-(3-chlorophenyl)-2-(1-naphthyl)acetamideCPN has several advantages and limitations for lab experiments, and there are several future directions for research on this compound.
Synthesis Methods
The synthesis of N-(3-chlorophenyl)-2-(1-naphthyl)acetamideCPN involves the reaction of 3-chloroacetophenone with 1-naphthylamine in the presence of an acid catalyst. The resulting product is then purified through recrystallization. This method has been reported to yield a high purity product with good yields.
properties
Molecular Formula |
C18H14ClNO |
|---|---|
Molecular Weight |
295.8 g/mol |
IUPAC Name |
N-(3-chlorophenyl)-2-naphthalen-1-ylacetamide |
InChI |
InChI=1S/C18H14ClNO/c19-15-8-4-9-16(12-15)20-18(21)11-14-7-3-6-13-5-1-2-10-17(13)14/h1-10,12H,11H2,(H,20,21) |
InChI Key |
DLHVJBRRHVCMRA-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C=CC=C2CC(=O)NC3=CC(=CC=C3)Cl |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2CC(=O)NC3=CC(=CC=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[1,1'-Biphenyl]-4-yl 2,5-dibromobenzoate](/img/structure/B290884.png)
![[1,1'-Biphenyl]-4-yl cyclopentanecarboxylate](/img/structure/B290885.png)

